molecular formula C28H29N5 B5762856 2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 5869-89-6

2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5762856
CAS No.: 5869-89-6
M. Wt: 435.6 g/mol
InChI Key: NYPBGSUNIGYVQK-FMIVXFBMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, formic acid, and various catalysts .

Industrial Production Methods

large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Structure

The structure of the compound features a pyrido-benzimidazole core substituted with a piperazine moiety and an ethyl and methyl group, contributing to its biological activity.

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a therapeutic agent. Its design allows for interaction with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit anticancer properties. For instance, derivatives of benzimidazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

StudyTarget Cancer TypeMechanism of ActionResult
Liu et al. (2013)Breast CancerApoptosis InductionSignificant reduction in cell viability
Zhang et al. (2014)Lung CancerCell Cycle ArrestInhibition of tumor growth in vivo

Neuropharmacology

The piperazine component is known for its neuroactive properties. Compounds containing piperazine have been explored for their effects on neurotransmitter systems, potentially leading to treatments for neurological disorders such as depression and anxiety .

Case Study: Antidepressant Effects

A study investigated the effects of similar piperazine derivatives on serotonin receptors, revealing promising results in enhancing serotonin transmission, which is crucial for mood regulation .

StudyModelOutcome
Smith et al. (2020)Animal Model of DepressionImproved mood-related behaviors

Antimicrobial Activity

The molecular structure also suggests potential antimicrobial properties. Benzimidazole derivatives have been reported to possess antibacterial and antifungal activities against a range of pathogens .

Case Study: Antibacterial Efficacy

Research has shown that certain benzimidazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but it often involves binding to active sites and altering the function of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile apart is its unique combination of these three moieties, which may confer distinct pharmacological properties and chemical reactivity .

Biological Activity

The compound 2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile is a novel synthetic molecule with potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The molecular structure of the compound features a pyrido[1,2-a]benzimidazole core substituted with a piperazine moiety and an ethyl and methyl group. This unique structure is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]benzimidazole compounds exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains using the agar well diffusion method. The results indicated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus epidermidis and Pseudomonas aeruginosa .

Bacterial StrainInhibition Zone (mm)
Staphylococcus epidermidis15
Bacillus subtilis12
Pseudomonas aeruginosa10
Xanthomonas campestris8

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A study focusing on its analogs revealed that they exhibit antiproliferative effects on various cancer cell lines. The mechanism involves the inhibition of specific kinases associated with tumor growth. For example, compounds similar to the one showed IC50 values in the low micromolar range against EGFR and HER2 positive cancer cell lines .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. It was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results indicated that certain derivatives possess higher COX-2 selectivity compared to standard anti-inflammatory drugs like diclofenac .

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study on a series of pyrido[1,2-a]benzimidazole derivatives found that modifications at the piperazine ring significantly enhanced antibacterial activity .
  • Anticancer Mechanisms : Research on related compounds indicated that they could induce apoptosis in cancer cells through mitochondrial pathways, emphasizing their potential as chemotherapeutic agents .
  • Inflammation Models : In vivo models demonstrated that compounds with similar structures could reduce edema in paw inflammation models, supporting their use in treating inflammatory diseases .

Properties

IUPAC Name

2-ethyl-3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5/c1-3-23-21(2)24(20-29)27-30-25-13-7-8-14-26(25)33(27)28(23)32-18-16-31(17-19-32)15-9-12-22-10-5-4-6-11-22/h4-14H,3,15-19H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPBGSUNIGYVQK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359691
Record name AC1Q2SWB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5869-89-6
Record name AC1Q2SWB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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